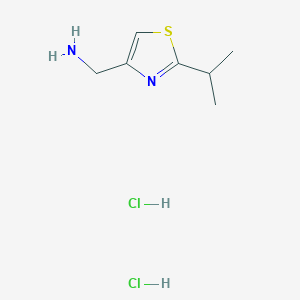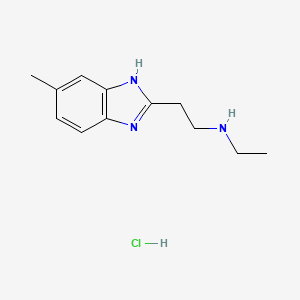![molecular formula C16H19ClN2O2 B1386843 Acide 1-[(5-chloro-1-méthyl-1H-indol-3-yl)méthyl]pipéridine-4-carboxylique CAS No. 1170230-31-5](/img/structure/B1386843.png)
Acide 1-[(5-chloro-1-méthyl-1H-indol-3-yl)méthyl]pipéridine-4-carboxylique
Vue d'ensemble
Description
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Applications antivirales et antimicrobiennes
Les dérivés de l'indole, tels que l'acide 1-[(5-chloro-1-méthyl-1H-indol-3-yl)méthyl]pipéridine-4-carboxylique, ont montré un potentiel prometteur dans la recherche pharmacologique en raison de leurs propriétés antivirales et antimicrobiennes . Ces composés ont été étudiés pour leur activité inhibitrice contre une gamme de virus, y compris les virus de la grippe A et Coxsackie B4, certains dérivés démontrant une sélectivité et une puissance significatives .
Médecine : Traitement du cancer
En recherche médicale, les dérivés de l'indole sont explorés pour leur potentiel dans le traitement du cancer. Ils se sont avérés induire l'apoptose cellulaire, arrêter les cellules en phase G2/M et inhiber la polymérisation de la tubuline, ce qui est une voie prometteuse pour le développement de nouvelles thérapies contre le cancer .
Agriculture : Croissance et protection des plantes
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale bien connue impliquée dans la régulation de la croissance des plantes . La recherche sur des composés similaires, y compris l'acide 1-[(5-chloro-1-méthylindol-3-yl)méthyl]pipéridine-4-carboxylique, pourrait conduire au développement de nouveaux produits agrochimiques qui favorisent la croissance des plantes ou protègent les cultures contre les ravageurs et les maladies.
Chimie industrielle : Synthèse de molécules complexes
La partie indole est un composant important dans la synthèse de molécules complexes, y compris les produits naturels et les produits pharmaceutiques . Le composé en question pourrait servir de brique dans la synthèse de diverses molécules d'intérêt industriel, améliorant potentiellement l'efficacité et les résultats des processus synthétiques.
Biochimie : Inhibition enzymatique
En biochimie, les dérivés de l'indole sont utilisés pour étudier l'activité et l'inhibition des enzymes. Ils peuvent servir de réactifs ou d'inhibiteurs dans des essais biochimiques, fournissant des informations sur les mécanismes enzymatiques et les cibles thérapeutiques potentielles pour le développement de médicaments .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity of the indole derivative.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, certain indole derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization . This compound may exhibit similar effects, leading to altered cell function and potentially therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific biomolecules. It may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives have been shown to inhibit polymerization of tubulin, which is crucial for cell division . This compound may exert its effects through similar mechanisms, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are known to exhibit time-dependent effects, with some compounds showing increased potency or decreased activity over time . This compound may also exhibit similar temporal effects, which should be considered in experimental studies.
Dosage Effects in Animal Models
The effects of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound should include a range of dosages to assess its safety and efficacy.
Metabolic Pathways
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It may interact with enzymes or cofactors that influence metabolic flux or metabolite levels. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid within cells and tissues are important for its biological activity. This compound may interact with transporters or binding proteins that influence its localization and accumulation. Indole derivatives have been shown to be transported by specific transporters, which can affect their distribution and efficacy . Studying the transport and distribution of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize to specific subcellular compartments, which can affect their biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(5-chloro-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18-9-12(14-8-13(17)2-3-15(14)18)10-19-6-4-11(5-7-19)16(20)21/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMXLKSUSHAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


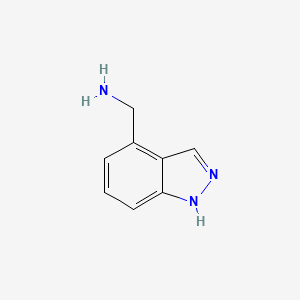
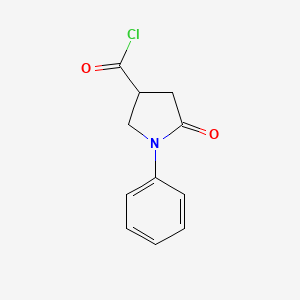

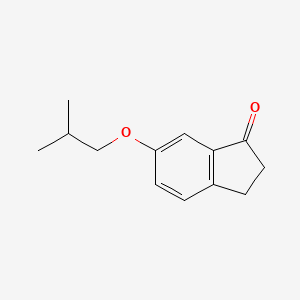

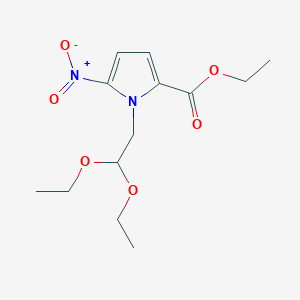
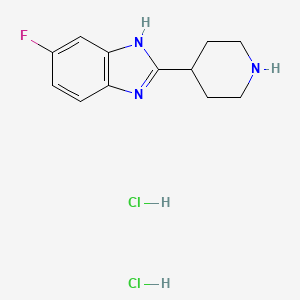
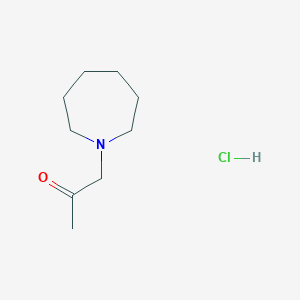
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)
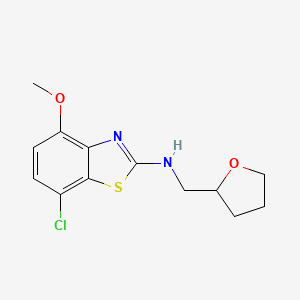
![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)
